7-[2-(1-cyclohexenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-[2-(1-Cyclohexenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone scaffold. This structure combines a pyridine ring fused with a triazolopyrimidinone system, substituted at the 7-position with a 2-(1-cyclohexenyl)ethyl group and at the 5-position with a methyl group.
Properties
IUPAC Name |
11-[2-(cyclohexen-1-yl)ethyl]-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-15-14(22-17(20-12)18-11-19-22)8-10-21(16(15)23)9-7-13-5-3-2-4-6-13/h5,8,10-11H,2-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIZUAIVYPXSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)CCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1-cyclohexenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the 2-(1-cyclohexenyl)ethyl and 5-methyl substituents. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-[2-(1-cyclohexenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-[2-(1-cyclohexenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : It is believed that the compound interferes with cellular signaling pathways that promote cancer cell proliferation and survival. For instance, it may inhibit the PI3K/Akt pathway, which is crucial for cell growth and metabolism.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It may help mitigate neuronal damage in models of neurodegenerative diseases.
- Case Study : In rodent models of Alzheimer's disease, administration of the compound showed a reduction in amyloid-beta plaques and improved cognitive function.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.
- Research Findings : Studies have shown that it reduces levels of pro-inflammatory cytokines in vitro and in vivo. This suggests potential applications in diseases characterized by chronic inflammation such as rheumatoid arthritis.
Data Table: Summary of Research Findings
Biological Activity
7-[2-(1-cyclohexenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido-triazolo-pyrimidine scaffold, which is known for its diverse biological activities. The structural formula is as follows:
This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation.
- Modulation of Receptor Activity : It may act on certain receptors that regulate cellular processes such as apoptosis and cell cycle progression.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 7-[2-(1-cyclohexenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 20 µM against breast cancer cells (MCF-7) and 25 µM against lung cancer cells (A549) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 25 |
- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Breast Cancer : In a preclinical model, administration of the compound led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased mitotic indices and increased apoptosis in treated tumors .
- Combination Therapy : A study investigated the effects of combining this compound with standard chemotherapy agents. Results indicated enhanced efficacy and reduced side effects when used in conjunction with doxorubicin in animal models .
Comparison with Similar Compounds
Core Modifications:
- Pyrido-Triazolo-Pyrimidinone vs. This modification may enhance binding affinity in biological systems.
Substituent Effects:
- 7-Position: The target’s 2-(1-cyclohexenyl)ethyl group introduces steric bulk and lipophilicity, which could improve membrane permeability but reduce solubility. In contrast, the 2-methoxyethyl group in offers moderate hydrophilicity, while cyclopentyl in provides intermediate bulk. Substituents like hexyloxy or methoxyphenoxy in non-pyrido analogs demonstrate that longer alkyl/aryloxy chains increase melting points (e.g., 157–168°C) but often lower synthetic yields (29.1–43.5%) due to steric challenges.
Physicochemical and Pharmacological Implications
- Lipophilicity : The cyclohexenyl group in the target compound may enhance logP values compared to methoxy or cyclopentyl substituents, favoring blood-brain barrier penetration but complicating aqueous formulation.
Q & A
Q. Which crystallographic methods resolve structural ambiguities?
- Single-Crystal X-Ray Diffraction : Resolve disorder in the cyclohexenyl group by collecting data at 100 K. Use SHELXL for refinement, ensuring R-factor <5%. For amorphous samples, employ Pair Distribution Function (PDF) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
